molecular formula C8H20INO B147035 (2-Hydroxyethyl)triethylammonium iodide CAS No. 5957-17-5

(2-Hydroxyethyl)triethylammonium iodide

Cat. No. B147035
CAS RN: 5957-17-5
M. Wt: 273.16 g/mol
InChI Key: XQDHXDORJFXNDX-UHFFFAOYSA-M
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Description

The compound (2-Hydroxyethyl)triethylammonium iodide is not directly discussed in the provided papers. However, related compounds with similar functional groups or structural motifs are mentioned. For instance, derivatives of (2-Hydroxycyclopropyl)trimethylammonium iodide are explored, which may offer insights into the behavior of (2-Hydroxyethyl)triethylammonium iodide due to the presence of hydroxyl and ammonium iodide groups .

Synthesis Analysis

The synthesis of related compounds involves specific reactions such as the cleavage of benzyl ethers with concentrated aqueous hydrogen iodide to obtain (2-trans-Hydroxycyclopropyl)trimethylammonium iodide. This suggests that a similar approach could potentially be applied to synthesize (2-Hydroxyethyl)triethylammonium iodide, although the exact method would depend on the starting materials and desired configuration .

Molecular Structure Analysis

While the molecular structure of (2-Hydroxyethyl)triethylammonium iodide is not provided, the structure of a related compound, hydroxymethylferrocene, has been determined through X-ray crystallography. This compound exhibits hydrogen bonding between hydroxyl groups, which could be a feature in (2-Hydroxyethyl)triethylammonium iodide as well, given the presence of a hydroxyl group .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (2-Hydroxyethyl)triethylammonium iodide. However, they do discuss the reactivity of similar compounds. For example, (ferrocenylmethyl)trimethylammonium iodide undergoes hydrolysis to form hydroxymethylferrocene and bis(ferrocenylmethyl) ether. This indicates that (2-Hydroxyethyl)triethylammonium iodide might also be susceptible to hydrolysis or other nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Hydroxyethyl)triethylammonium iodide are not detailed in the provided papers. Nonetheless, the properties of structurally related compounds can offer some clues. For instance, the crystal structure of hydroxymethylferrocene suggests the possibility of hydrogen bonding, which could influence the solubility and melting point of (2-Hydroxyethyl)triethylammonium iodide. Additionally, the presence of the ammonium group could affect the compound's basicity and phase behavior .

Scientific Research Applications

1. Dye-Sensitized Solar Cells

(2-Hydroxyethyl)triethylammonium iodide has been utilized in the field of solar energy, particularly in the development of dye-sensitized solar cells (DSSCs). Research indicates that certain derivatives of this compound, such as hydroxyethyl and ester co-functionalized imidazolium iodide, have been synthesized as efficient solid-state electrolytes for DSSCs. These materials exhibit high conductivity and have shown promising results in power conversion efficiency (Li, Wang, Zhou, & Wang, 2013).

2. Electrochemical Research

In electrochemical research, derivatives of (2-Hydroxyethyl)triethylammonium iodide have been studied for their role in the electro-oxidation of iodide ions. For example, the electrochemical behavior of iodide ion in various ionic liquids has been compared, revealing that the hydrophobicity/hydrophilicity of these ionic liquids can significantly affect electrochemical processes (Lebedeva, Kuznetsova, Kultin, & Kustov, 2022).

3. Antimicrobial Applications

The compound has been explored for its potential in antimicrobial applications. Quaternized nanocellulose triiodide, derived from (2-Hydroxyethyl)triethylammonium iodide, has been evaluated as an antimicrobial agent. It shows high efficacy against bacteria like E. coli and S. aureus, and can be used in applications such as disinfectants in biomedical and water purification processes (Bansal et al., 2021).

4. Crystal Structure Analysis

The crystal structure of various derivatives of (2-Hydroxyethyl)triethylammonium iodide has been studied for better understanding of its molecular interactions and stability. For instance, the crystal structure of a cationic bile salt derivative was resolved, providing insights into the formation of hydrogen bonds and electrostatic interactions, which are crucial for stabilizing the structure (Meijide et al., 2019).

5. Ionic Liquid Electrolytes and Energy Storage

The compound has been investigated for its application in ionic liquid electrolytes, particularly in the context of energy storage technologies such as redox flow batteries. Studies have explored the use of various iodide derivatives in dye-sensitized solar cells, and their impact on energy storage efficiency and stability (Weng, Li, Cong, Zhou, & Lu, 2017).

Safety And Hazards

“(2-Hydroxyethyl)triethylammonium iodide” is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor if they feel unwell .

properties

IUPAC Name

triethyl(2-hydroxyethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.HI/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDHXDORJFXNDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-61-4 (Parent)
Record name Triethylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00884206
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
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Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyethyl)triethylammonium iodide

CAS RN

5957-17-5
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5957-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triethylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
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Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXYETHYL)-TRIETHYLAMMONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name TRIETHYLCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To 200 g of acetone, 117 g of N,N-diethylethanolamine and 116 g of iodomethane were dissolved. The solution was left for one day. The precipitated white solid was filtered off, and dispersed in 200 g of acetone again. The dispersion was filtered off, and dried to obtain 210 g of N,N,N-triethyl-N-(2-hydroxyethyl)ammonium iodide.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxyethyl)triethylammonium iodide
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(2-Hydroxyethyl)triethylammonium iodide
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(2-Hydroxyethyl)triethylammonium iodide
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Reactant of Route 6
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Citations

For This Compound
4
Citations
D Ilson, B Collier - Nature, 1975 - nature.com
… lt has been suggested that the triethyl analogue of choline (2hydroxyethyl-triethylammonium iodide, TEC) might form a cholinergic false transmitter; in vitro Studies have shown that it …
Number of citations: 29 www.nature.com
EM Cornford, LD Braun… - Journal of …, 1978 - Wiley Online Library
… tetraethyl ammonium chloride, tetramethyl ammonium chloride, 2-hydroxyethyl triethylammonium iodide. carnitine. normal rat serum, and to a lesser extent lithium and spermidine all …
Number of citations: 259 onlinelibrary.wiley.com
RL Papke, K Chojnacka, NA Horenstein - Journal of Pharmacology and …, 2014 - ASPET
The minimum pharmacophore for activation of the human α 7 nicotinic acetylcholine receptor (nAChR) is the tetramethylammonium cation. Previous work demonstrated that larger …
Number of citations: 53 jpet.aspetjournals.org
DE Hornung, RD Lansing, MM Mozell - Nature, 1975 - nature.com
… It has been suggested that the triethyl analogue of choline (2hydroxyethyl-triethylammonium iodide, TEC) might form a cholinergic false transmitter; in vitro studies have shown that it …
Number of citations: 28 www.nature.com

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